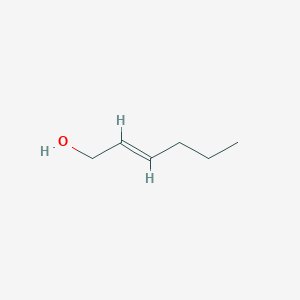
4-Acetyl-2-amino-4'-methoxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Acetyl-2-amino-4’-methoxybiphenyl” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the properties and characteristics of a compound can be influenced by its structure and the functional groups it contains2.
Molecular Structure Analysis
The molecular structure of a compound is directly related to its properties and functions. However, the specific molecular structure of “4-Acetyl-2-amino-4’-methoxybiphenyl” is not provided in the searched resources5.
Chemical Reactions Analysis
The chemical reactions involving “4-Acetyl-2-amino-4’-methoxybiphenyl” are not explicitly mentioned in the searched resources. However, similar compounds are known to participate in a variety of chemical reactions6.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. However, the specific physical and chemical properties of “4-Acetyl-2-amino-4’-methoxybiphenyl” are not provided in the searched resources89.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes in Water Treatment
Advanced Oxidation Processes (AOPs) are used to treat recalcitrant compounds in water, such as acetaminophen, to reduce their environmental impact. These processes lead to the generation of various by-products, which have been studied for their biotoxicity. The degradation pathways and biotoxicity of these by-products are crucial for understanding the environmental impact of such treatments (Qutob et al., 2022).
Chemical Chaperones in Biological Systems
4-Phenylbutyric acid (4-PBA) is a chemical chaperone that prevents misfolded protein aggregation and alleviates endoplasmic reticulum stress. Its role in maintaining proteostasis in various biological systems highlights the importance of chemical interventions in managing protein misfolding disorders. This could be relevant when considering the biochemical interactions of 4-Acetyl-2-amino-4'-methoxybiphenyl with biological systems (Kolb et al., 2015).
Biomarker Analysis for Carcinogenic Exposure
The analysis of N-deoxyguanosine-C8-4-aminobiphenyl, a biomarker for carcinogenic exposure from substances like 4-aminobiphenyl, underscores the importance of accurate biomarker analysis in assessing cancer risk. Modern techniques such as liquid chromatography-mass spectrometry (LC-MS) enhance the detection and quantitation of these biomarkers in biological samples (Chen et al., 2018).
Spin Label Studies in Peptides
The use of spin labels, such as TOAC, in studying peptides demonstrates the value of such compounds in analyzing peptide secondary structure and dynamics. This highlights a potential application area for 4-Acetyl-2-amino-4'-methoxybiphenyl in the field of structural biology and peptide research (Schreier et al., 2012).
Antioxidant and Anti-inflammatory Agents
Research on melatonin and its metabolites demonstrates their antioxidant and anti-inflammatory properties. This suggests a broader research area where 4-Acetyl-2-amino-4'-methoxybiphenyl might be investigated for similar properties, given its structural characteristics (Reiter et al., 2008).
Safety And Hazards
The safety and hazards associated with “4-Acetyl-2-amino-4’-methoxybiphenyl” are not specified in the searched resources. However, it’s generally recommended to wear personal protective equipment, avoid ingestion and inhalation, and keep containers tightly closed in a cool, well-ventilated place when handling similar compounds10.
Zukünftige Richtungen
The future directions for “4-Acetyl-2-amino-4’-methoxybiphenyl” are not specified in the searched resources. However, similar compounds are being studied for their potential applications in various fields4.
Please note that this analysis is based on the information available in the searched resources and may not be comprehensive. For more detailed information, further research and experimentation would be required.
Eigenschaften
IUPAC Name |
1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYZKZFDUZXPER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-amino-4'-methoxybiphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)





![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)
![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)

